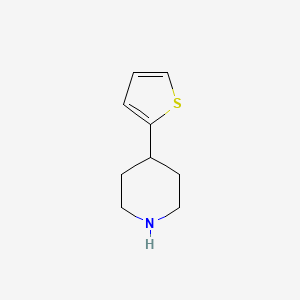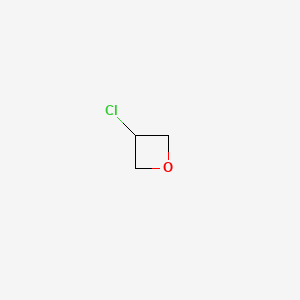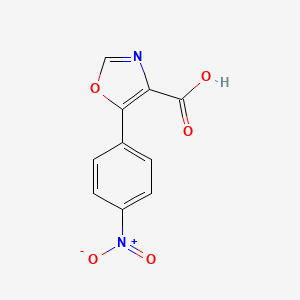![molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2](/img/structure/B1320169.png)
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including their use as antibacterial, antifilarial, and anticancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves modifications to the quinoline nucleus to enhance their biological activity or to study their structure-activity relationships. For example, the synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones has been reported to yield potent and selective NMDA glycine-site antagonists . Similarly, the synthesis of 7-chloro-4-(substituted amino) quinolines has been described, with some compounds showing promising antifilarial activity . These synthetic approaches often involve the introduction of various substituents to the quinoline core to achieve the desired biological properties.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various experimental methods such as X-ray diffraction and spectroscopic techniques, including IR spectrum analysis. These methods, along with computational tools like density functional theory (DFT) calculations, can provide insights into the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds . For instance, the introduction of a methyl group at the C-2 position of 6,7-dichloro-5,8-quinolinedione has been shown to significantly affect the crystal structure and formation of hydrogen bonds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, which are often utilized to synthesize new compounds with potential pharmacological activities. For example, the attachment of ether linkages to replace a chlorine atom or the formation of Schiff bases containing quinoxaline moieties are some of the molecular transformations that have been performed on quinoline nuclei . These reactions can lead to the creation of new compounds with optimized antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their basicity, solubility, and cellular permeability, are crucial for their pharmacological profile. Studies have shown that the basicity of quinolinoquinoline derivatives can be significantly altered by the inclusion of electron-donating or electron-withdrawing groups . Moreover, some quinoline derivatives have been identified with improved drug-like properties, including better solubility and oral absorption, which are important for their potential use as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Quinolines : The boron trifluoride catalyzed 1,4-addition of 2,3-dihydro-5-methylfuran to N-(p-methoxy-benzylidene)-1,4-benzodioxan-6-amine resulted in the synthesis of compounds related to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline. These compounds did not show significant biological activity but contributed to the understanding of heterocyclic quinoline synthesis (Perricone, Elslager, & Worth, 1970).
Antiplasmodial Drug Research : A study on the synthesis of 7H-Indolo[2,3-c]quinoline, which is structurally similar to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline, suggested that its methylated derivative, Isoneocryptolepine, could be a promising lead compound in searching for new antiplasmodial drugs (Hostyn et al., 2005).
Modulators of Multidrug Resistance : The synthesis of [1,4]dioxino[2,3-c]quinolines was described as helpful tools for three-dimensional quantitative structure-activity relationship studies in the field of modulators of multidrug resistance (Hiessböck & Kratzel, 1999).
Cytotoxicity Studies in Quinolines : In research focused on heterocyclic quinones, derivatives of quinoline compounds, including those structurally similar to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline, showed varying degrees of cytotoxicity. This research provides insights into the potential medical applications of these compounds (Helissey et al., 1989).
Fluorescent Properties of Quinoxaline Derivatives : The synthesis and study of the fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives demonstrate the application of quinoline derivatives in the field of fluorescence and potentially in imaging technologies (Phadke & Rangnekar, 1989).
Antibacterial and Antifungal Activities : Pyridoquinolones, including compounds similar to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline, were synthesized and showed varying degrees of antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Patel & Pathak, 2012).
Antioxidant Capacities in Furoquinolines : Synthesis of furoquinoline derivatives and their effects on radical-induced oxidation of DNA point to the role of quinoline derivatives in antioxidant research, which is crucial in the study of aging and degenerative diseases (Wang & Liu, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFYLMSXLVHFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

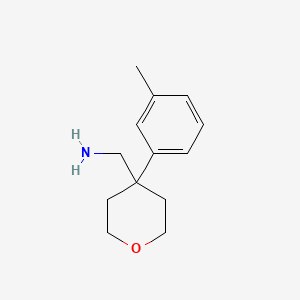
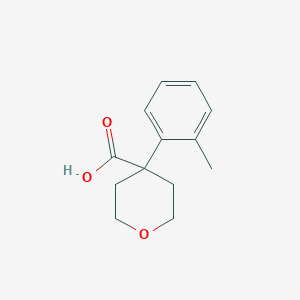
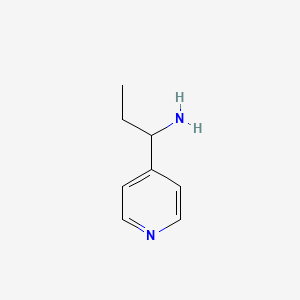

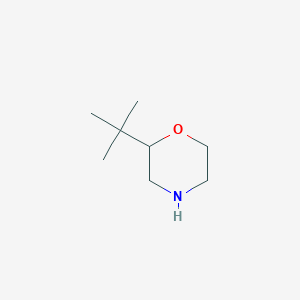

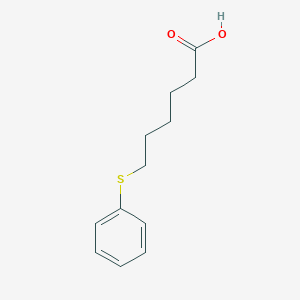

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)
